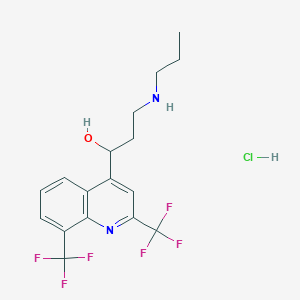
Agn-PC-0NI921
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0NI921 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0NI921 involves several synthetic routes, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its own set of reaction conditions and advantages:
Template Method: Requires a prefabricated template with quantities of pores to pattern the nanowires.
Electrochemical Method: Involves the use of an electrochemical cell to deposit the compound onto a substrate.
Wet Chemical Method: Utilizes chemical reactions in a liquid medium to synthesize the compound.
Polyol Method: Involves the reduction of metal precursors in a polyol medium.
Industrial Production Methods
Industrial production of this compound typically employs large-scale versions of the above methods, with a focus on optimizing yield and purity. Techniques such as vacuum filtration and spray coating are often used to produce high-quality films and coatings .
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0NI921 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the compound’s electronic structure and the presence of specific functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like oxygen or hydrogen peroxide under controlled conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or hydrazine.
Substitution: Often involves halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced metal forms.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0NI921 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: Studied for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of conductive films and coatings for electronic devices
Wirkmechanismus
The mechanism of action of Agn-PC-0NI921 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with cellular components, leading to changes in cellular function and activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress pathways and cellular signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Agn-PC-0NI321: Shares similar structural features but differs in its reactivity and applications.
Agn-PC-0NI4RE: Another related compound with distinct properties and uses.
Uniqueness
Agn-PC-0NI921 stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
57120-44-2 |
|---|---|
Molekularformel |
C17H19ClF6N2O |
Molekulargewicht |
416.8 g/mol |
IUPAC-Name |
1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-3-(propylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H18F6N2O.ClH/c1-2-7-24-8-6-13(26)11-9-14(17(21,22)23)25-15-10(11)4-3-5-12(15)16(18,19)20;/h3-5,9,13,24,26H,2,6-8H2,1H3;1H |
InChI-Schlüssel |
LPDDKMNDQUQGKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCC(C1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




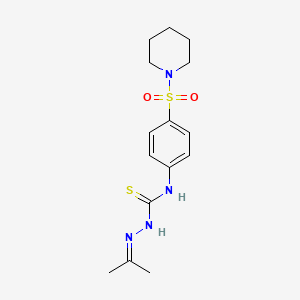


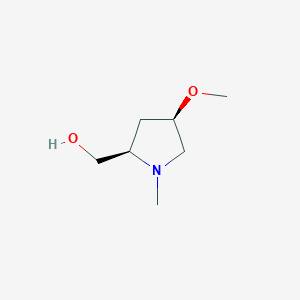
![Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14019393.png)
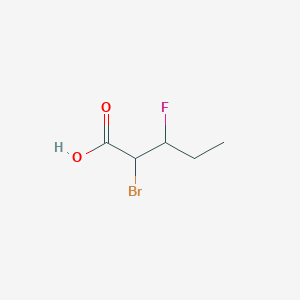


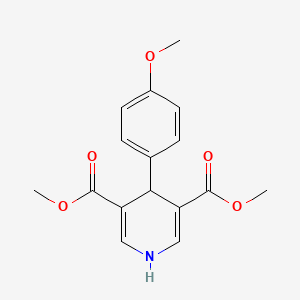
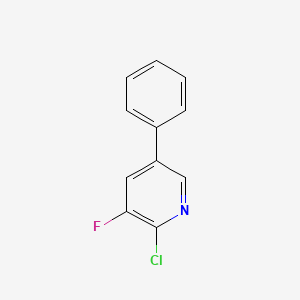
![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
